5-Cyclopentylpentan-1-amine 5-Cyclopentylpentan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18230082
InChI: InChI=1S/C10H21N/c11-9-5-1-2-6-10-7-3-4-8-10/h10H,1-9,11H2
SMILES:
Molecular Formula: C10H21N
Molecular Weight: 155.28 g/mol

5-Cyclopentylpentan-1-amine

CAS No.:

Cat. No.: VC18230082

Molecular Formula: C10H21N

Molecular Weight: 155.28 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclopentylpentan-1-amine -

Specification

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
IUPAC Name 5-cyclopentylpentan-1-amine
Standard InChI InChI=1S/C10H21N/c11-9-5-1-2-6-10-7-3-4-8-10/h10H,1-9,11H2
Standard InChI Key BAXIILOTBQTIKS-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)CCCCCN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Cyclopentylpentan-1-amine is defined by its IUPAC name, 5-cyclopentylpentan-1-amine, reflecting the position of the cyclopentyl group on the fifth carbon of the pentanamine backbone. The SMILES notation C1CCC(C1)CCCCCN succinctly captures its structure: a nitrogen atom bonded to a five-carbon alkyl chain, with a cyclopentane ring attached to the fifth carbon . The InChIKey BAXIILOTBQTIKS-UHFFFAOYSA-N and standard InChI InChI=1S/C10H21N/c11-9-5-1-2-6-10-7-3-4-8-10/h10H,1-9,11H2 provide unambiguous identifiers for computational and database referencing .

Table 1: Key Identifiers of 5-Cyclopentylpentan-1-amine

PropertyValueSource
Molecular FormulaC10H21N\text{C}_{10}\text{H}_{21}\text{N}
Molecular Weight155.28 g/mol
SMILESC1CCC(C1)CCCCCN
PubChem CID68855107

Physicochemical Properties

While direct experimental data on properties like boiling point or density remain limited, inferences can be drawn from structurally related amines. For example, cyclopentylamine (a simpler analog) exhibits a boiling point of 106–108°C and a density of 0.863 g/mL at 25°C . The elongated alkyl chain in 5-cyclopentylpentan-1-amine likely increases its hydrophobicity and reduces volatility compared to shorter-chain analogs. Computational models predict a refractive index close to 1.45, analogous to cyclopentylamine , though experimental validation is needed.

Synthetic Pathways

Established Methods

The synthesis of 5-cyclopentylpentan-1-amine is hypothesized to follow standard amine preparation routes, though specific protocols are sparingly documented. Two plausible strategies include:

  • Reduction of Nitriles:
    Starting from 5-cyclopentylpentanenitrile, catalytic hydrogenation (e.g., using H2/Pd\text{H}_2/\text{Pd}) or lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduction could yield the target amine.

  • Aminocarbonylation:
    Transition-metal-catalyzed coupling of cyclopentyl halides with amine precursors, as demonstrated in analogous systems .

Challenges and Optimization

Steric hindrance from the cyclopentyl group may necessitate elevated temperatures or prolonged reaction times. Purification via distillation or chromatography is critical due to potential byproducts from incomplete reduction or isomerization.

Applications in Research and Industry

Medicinal Chemistry

Structural analogs of 5-cyclopentylpentan-1-amine have shown promise in drug discovery. For instance:

  • Antitumor Agents: Platinum(II) complexes incorporating cyclopentylamine ligands demonstrated cytostatic activity against KB human tumor cells and murine models (e.g., P388 leukemia) . The elongated chain in 5-cyclopentylpentan-1-amine could enhance lipid membrane permeability, potentially improving bioavailability.

  • Antiviral Research: Carbanucleosides derived from cyclopentenone scaffolds exhibited moderate antiviral activity, suggesting that functionalization of 5-cyclopentylpentan-1-amine might yield novel nucleoside analogs .

Materials Science

In perovskite materials, amines like cyclohexylmethylamine template the formation of hybrid organic-inorganic frameworks . The cyclopentyl group in 5-cyclopentylpentan-1-amine could similarly direct crystal growth, enabling tailored optoelectronic properties.

Comparative Analysis with Related Amines

Table 2: Structural and Functional Comparison of Selected Amines

CompoundStructure TypeKey Features
5-Cyclopentylpentan-1-amineCyclic aliphatic amineCombines rigidity (cyclopentane) with flexibility (pentyl chain)
Cyclohexylpentan-1-amineCyclic aliphatic amineLarger cyclohexane ring enhances steric bulk
4-Methylpentan-1-amineBranched primary amineMethyl branching alters solubility and reactivity
Pentan-1-amineLinear primary amineSimpler structure with no cyclic substituents

This table underscores how structural modifications influence physicochemical behavior. For example, the cyclopentyl group in 5-cyclopentylpentan-1-amine balances steric effects and conformational freedom, making it a versatile intermediate in synthesis.

Future Directions and Research Opportunities

  • Property Characterization: Experimental determination of melting/boiling points, solubility, and spectral data (NMR, IR) to supplement computational predictions.

  • Biological Screening: Evaluation of antimicrobial, anticancer, or antiviral activity in cell-based assays.

  • Materials Innovation: Exploration in perovskite solar cells or metal-organic frameworks (MOFs) as a structure-directing agent.

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